![molecular formula C₁₇H₂₅NO₂ B1145275 (±)-1'-(2-氨基乙基)-3',4'-二氢-7'-甲氧基-螺[环戊烷-1,2'(1'H)-萘]-1'-醇 CAS No. 51491-10-2](/img/no-structure.png)

(±)-1'-(2-氨基乙基)-3',4'-二氢-7'-甲氧基-螺[环戊烷-1,2'(1'H)-萘]-1'-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

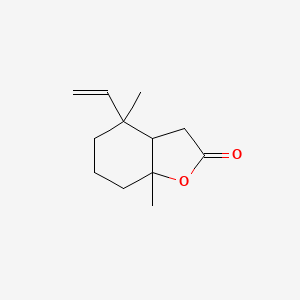

The compound belongs to a class of spiro compounds characterized by their spirocyclic structure, where two rings are connected through a single shared atom. These compounds are of interest in various fields, including medicinal chemistry and material science, due to their unique chemical and physical properties.

Synthesis Analysis

Spiro compounds are synthesized through various methods, including one-step synthesis from substituted naphthalen-1-ols and specific reactants, such as ethyl 2,3-dibromopropanoate (Arrault et al., 2002). These methods often involve intramolecular cyclization reactions to form the spiro linkage, highlighting the complexity and specificity required in the synthesis of spiro compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds, including the target molecule, is analyzed through various techniques such as X-ray structural analysis. This analysis confirms the spirocyclic nature and provides detailed insights into the stereochemistry and molecular conformations (Arrault et al., 2002).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions, including electrophilic cyclization, which can lead to the formation of new spiroconjugated molecules (Chen et al., 2013). These reactions are crucial for functionalizing the spiro compounds and enhancing their properties for specific applications.

科学研究应用

合成和化学应用

萘衍生物的合成

萘衍生物的合成路线,包括光催化氧化和环化过程,在开发生态友好和高效的方法中至关重要。这些合成方法促进了具有潜在药物开发和材料科学应用的复杂分子的产生 (张友兰,2005).

生物活性和药物化学

螺环衍生物作为抗氧化剂

螺环化合物,包括与目标化合物相关的化合物,表现出显着的抗氧化活性,这对于开发治疗与氧化应激相关的疾病的疗法至关重要。这项研究强调了螺环衍生物在解决一系列氧化应激相关疾病中的治疗潜力 (Karen Acosta-Quiroga 等,2021).

材料科学中的应用

塑料闪烁体

萘衍生物与塑料闪烁体的结合展示了这些化合物在增强材料性能(如闪烁效率和热稳定性)方面的多功能性。这种应用突出了有机合成和材料科学的交叉,为先进辐射检测材料的设计提供了见解 (V. N. Salimgareeva & S. Kolesov, 2005).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' involves the following steps: 1) synthesis of the spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' core, 2) introduction of the 2-aminoethyl group, and 3) installation of the methoxy group.", "Starting Materials": [ "1-naphthol", "cyclopentanone", "formaldehyde", "ammonium acetate", "2-bromoethylamine hydrobromide", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' core", "a) Condensation of 1-naphthol and cyclopentanone in the presence of formaldehyde and ammonium acetate to form 1-(cyclopent-2-en-1-yl)naphthalen-2-ol", "b) Cyclization of 1-(cyclopent-2-en-1-yl)naphthalen-2-ol with sodium hydride to form spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "Step 2: Introduction of the 2-aminoethyl group", "a) Reaction of 2-bromoethylamine hydrobromide with spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' in the presence of a base to form '(±)-1'-(2-bromoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "b) Substitution of the bromine with an amino group using sodium hydride and subsequent quenching with water to form '(±)-1'-(2-aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'", "Step 3: Installation of the methoxy group", "a) Methylation of '(±)-1'-(2-aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol' using methyl iodide and a base to form the final product '(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol'" ] } | |

CAS 编号 |

51491-10-2 |

产品名称 |

(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol |

分子式 |

C₁₇H₂₅NO₂ |

分子量 |

275.39 |

同义词 |

1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)